1,3-dimethyl-1,3-diazepan-2-one
Description
1,3-Dimethyl-1,3-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with methyl substituents at these positions. It is synthesized via cyclization reactions, as demonstrated by a 39% yield achieved through column chromatography purification, with characteristic $^1$H NMR signals at δ 3.13–3.11 (m, 4H), 2.84 (s, 6H), and 1.68–1.65 (m, 4H) . Key physicochemical properties include a molecular formula of $ \text{C}7\text{H}{14}\text{N}_2\text{O} $, molecular weight of 142.20 g/mol, density of 0.995 g/cm³, boiling point of 232.3°C, and a flash point of 93.7°C .
Properties
CAS No. |
16597-38-9 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI Key |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
Canonical SMILES |
CN1CCCCN(C1=O)C |
Other CAS No. |
16597-38-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diamines with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1,3-diaminopropane with glyoxal can yield the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often use automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-dimethyl-1,3-diazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,3-diazepan-2-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
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